N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a chloro-methoxyphenyl group and an imidazolyl group with a methylsulfonyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-methoxyaniline with benzoyl chloride under basic conditions.
Introduction of the Imidazolyl Group: The imidazolyl group can be introduced through a nucleophilic substitution reaction using 2-(methylsulfonyl)-1H-imidazole.
Final Coupling Reaction: The final step involves coupling the benzamide core with the imidazolyl group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-3-(2-(methylthio)-1H-imidazol-1-yl)benzamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.
N-(3-chloro-4-methoxyphenyl)-3-(2-(ethylsulfonyl)-1H-imidazol-1-yl)benzamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or biochemical probe compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-26-16-7-6-13(11-15(16)19)21-17(23)12-4-3-5-14(10-12)22-9-8-20-18(22)27(2,24)25/h3-11H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGWHWLKADOPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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